molecular formula C14H14Cl4O4 B6359397 3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester CAS No. 163656-19-7

3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester

Cat. No.: B6359397
CAS No.: 163656-19-7
M. Wt: 388.1 g/mol
InChI Key: OGUXNWYOZFCMFO-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester is a versatile chemical compound with the molecular formula C16H18Cl4O4. It is known for its applications in various scientific research fields, including catalysis and synthesis. This compound is derived from 3,4,5,6-tetrachlorophthalic acid, which is a chlorinated derivative of phthalic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester typically involves the esterification of 3,4,5,6-tetrachlorophthalic acid with isopropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 3,4,5,6-tetrachlorophthalic acid and isopropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Alcohol derivatives of the ester.

Scientific Research Applications

3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The ester groups can also undergo hydrolysis, releasing the parent acid, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrachlorophthalic acid di(isopropyl)ester is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective substitution or hydrolysis reactions .

Properties

IUPAC Name

dipropan-2-yl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl4O4/c1-5(2)21-13(19)7-8(14(20)22-6(3)4)10(16)12(18)11(17)9(7)15/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUXNWYOZFCMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901161957
Record name 1,2-Bis(1-methylethyl) 3,4,5,6-tetrachloro-1,2-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163656-19-7
Record name 1,2-Bis(1-methylethyl) 3,4,5,6-tetrachloro-1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163656-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(1-methylethyl) 3,4,5,6-tetrachloro-1,2-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901161957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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